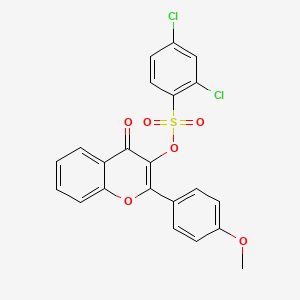

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4-dichlorobenzenesulfonate

Description

Chemical Identity and Properties The compound 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4-dichlorobenzenesulfonate (CAS: 301193-70-4) is a sulfonate ester derivative of the chromenone (benzopyran-4-one) scaffold. Its molecular formula is C₂₂H₁₄Cl₂O₆S, with a molecular weight of 477.31 g/mol . Key physical properties include a predicted boiling point of 616.8±55.0 °C and a density of 1.56±0.1 g/cm³, suggesting high thermal stability and moderate polarity . The structure combines a 4-methoxyphenyl group (electron-donating) with a 2,4-dichlorobenzenesulfonate moiety (electron-withdrawing), creating a unique electronic profile that may influence applications in optical materials or pharmaceuticals.

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 2,4-dichlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2O6S/c1-28-15-9-6-13(7-10-15)21-22(20(25)16-4-2-3-5-18(16)29-21)30-31(26,27)19-11-8-14(23)12-17(19)24/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXLQKMRVAXDPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4-dichlorobenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Attachment of the Dichlorobenzenesulfonate Moiety: This step often involves sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4-dichlorobenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives.

Substitution: The methoxy group and the dichlorobenzenesulfonate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Chromanol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4-dichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. For example:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

Chromenone-Based Derivatives

Four chromenone derivatives (compounds 1–4) from share the 4-oxo-4H-chromen-3-yl core but differ in substituents (Scheme 1, ):

| Compound | Substituents | Key Features |

|---|---|---|

| 1 | 2-cyano-3-(prop-2-enamide) | Polar cyano group enhances solubility; potential for hydrogen bonding. |

| 2 | 4,6-dithioxo-2-sulfanyl-sulfido-diazaphosphinane | Sulfur-rich substituents may confer redox activity or metal-binding capacity. |

| 3 | 2-sulfanyl-2-sulfido-6-thioxo-diazaphosphinan-4-one | Similar to 2 but with a ketone group, altering electronic properties. |

| 4 | 2-(4-methoxyphenyl)-sulfido-6-thioxo-diazaphosphinan-4-one | Shares the 4-methoxyphenyl group with the target compound, suggesting comparable π-conjugation effects. |

Key Differences :

- Electronic Effects: The target compound’s dichlorobenzenesulfonate group introduces stronger electron-withdrawing effects compared to the sulfur-containing heterocycles in 2–4 or the cyano group in 1. This could enhance stability toward nucleophilic attack .

- Solubility : The sulfonate ester in the target compound likely increases hydrophilicity relative to the sulfur-phosphorus heterocycles in 2–4 , which may aggregate in polar solvents.

Methoxyphenyl-Containing Analogues

Compound 3a from , (3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one, shares the 4-methoxyphenyl group but lacks the chromenone core.

Sulfonate vs. Sulfido/Sulfanyl Derivatives

The dichlorobenzenesulfonate group in the target compound contrasts with sulfido/sulfanyl substituents in 2–4 :

- Stability : Sulfonate esters are generally more hydrolytically stable than sulfides or thioesters, which may oxidize or react with nucleophiles .

- Electronic Impact : The sulfonate’s electron-withdrawing nature could redshift absorption spectra compared to sulfur-phosphorus heterocycles, a critical factor in optical applications .

Biological Activity

The compound 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4-dichlorobenzenesulfonate is a synthetic derivative of chromone, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H16Cl2O5S

- Molecular Weight : 463.32 g/mol

- CAS Number : 301193-63-5

Biological Activity Overview

The biological activity of chromone derivatives, including the target compound, has been extensively studied. Key areas of interest include:

- Antioxidant Activity : Chromone derivatives exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.

- Anticancer Properties : Several studies have demonstrated that chromone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in disease pathways, such as acetylcholinesterase (AChE) and cyclooxygenase (COX).

Antioxidant Activity

Research indicates that chromone derivatives can scavenge free radicals effectively. For instance, a study demonstrated that substituents on the chromone structure significantly enhance its radical-scavenging ability, with the methoxy group contributing to increased electron donation .

Anticancer Activity

Chromone derivatives have shown promise in cancer therapy. A notable study evaluated the effects of various chromone derivatives on breast cancer cell lines (MCF-7). Results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Enzyme Inhibition Studies

The inhibition of AChE is particularly relevant in Alzheimer's disease research. Compounds similar to this compound have been shown to possess dual inhibitory effects on AChE and butyrylcholinesterase (BChE). For example, a related study reported IC50 values for AChE inhibition ranging from 5.4 μM to 19.2 μM for various derivatives .

Case Studies

- Study on Antioxidant Potential : A series of chromone derivatives were tested for their ability to inhibit lipid peroxidation in vitro. Results showed that compounds with electron-donating groups displayed superior activity compared to those with electron-withdrawing groups .

- Evaluation of Anticancer Effects : In a comparative study on MCF-7 cells, specific derivatives demonstrated significant growth inhibition compared to standard chemotherapeutic agents, suggesting potential as adjunct therapies .

Data Table

| Compound Name | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | AChE Inhibition | 5.4 | Enzyme Inhibition |

| Related Chromone Derivative | Antioxidant | N/A | Free Radical Scavenging |

| Halogenated Chromone | Anticancer (MCF-7) | <10 | Apoptosis Induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.